molecular formula C16H18N2O4S B2363128 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955697-81-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No. B2363128
CAS RN: 955697-81-1
M. Wt: 334.39
InChI Key: WHXDOUGCDZVFLV-UHFFFAOYSA-N
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Description

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are used as building blocks in the synthesis of a wide range of biologically active compounds .


Synthesis Analysis

The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can produce N-(pyridin-2-yl)furan-2-carboxamide . This compound can then undergo further reactions to form various heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of furan-2-carbonyl compounds can be analyzed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

Synthesis and X-ray Characterization : The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, including those obtained from interactions involving furan-2-yl groups, have been explored. These compounds form self-assembled dimers or 1D supramolecular chains, with particular interest in the formation of bifurcated halogen bonds in the solid state. This research is foundational for understanding the structural properties of these compounds and their potential interactions with biological targets (Grudova et al., 2020).

Multicomponent Synthesis : The multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, demonstrating the versatility of furan-2-yl groups in synthesizing complex heterocyclic compounds. This method offers a pathway to diverse structures with potential biological applications (Dyachenko et al., 2015).

Interactions with Biological Targets

Interaction with Carbonic Anhydrase : Studies on isoquinolinesulfonamides, including those related to tetrahydroisoquinolin-7-ylsulfonamides, have shown that these compounds inhibit human carbonic anhydrases (hCAs) and display selectivity towards therapeutically relevant isozymes. The structural basis of this interaction provides insights into designing selective inhibitors for cancer-associated and neuronal hCAs, highlighting the therapeutic potential of these compounds (Mader et al., 2011).

Antibacterial Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with furan-2-yl groups, have been synthesized and evaluated for their antibacterial activity. This research suggests the potential of these compounds as novel antimicrobial agents, with specific derivatives showing significant activity against Gram-positive bacteria (Murugavel et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide” is not available, furan-containing compounds have been reported to exhibit a wide diversity of pharmacological activities, including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-14-6-5-12-7-8-18(11-13(12)10-14)16(19)15-4-3-9-22-15/h3-6,9-10,17H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXDOUGCDZVFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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